

4-Aminocyclohexanol CAS number and molecular weight

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An In-depth Technical Guide to 4-Aminocyclohexanol

For researchers, scientists, and drug development professionals, **4-Aminocyclohexanol** is a versatile building block with significant applications in organic synthesis and pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key experimental protocols.

Chemical Identity and Molecular Characteristics

4-Aminocyclohexanol is a cyclic amino alcohol that exists as two geometric isomers: cis and trans. The orientation of the amino and hydroxyl groups relative to the cyclohexane ring dictates the isomer and its properties. The trans-isomer is generally more stable and widely utilized in various synthetic applications.

Table 1: Key Identifiers for **4-Aminocyclohexanol** and its Variants



Identifier	trans-4- Aminocyclohe xanol	cis-4- Aminocyclohe xanol	4- Aminocyclohe xanol (Isomer Mixture)	trans-4- Aminocyclohe xanol HCl
CAS Number	27489-62-9[1]	27489-62-9 (often cited with the same CAS as trans)	6850-65-3[2]	50910-54-8[3]
Molecular Formula	C ₆ H ₁₃ NO[<u>1</u>]	C ₆ H ₁₃ NO	C ₆ H ₁₃ NO[2]	C ₆ H ₁₃ NO · HCl[3]
Molecular Weight	115.17 g/mol [1] [2][4]	115.17 g/mol	115.17 g/mol [2]	151.63 g/mol [3]
Synonyms	trans-4- Hydroxycyclohex ylamine, 1,4- trans- hydroxycyclohex ylamine	cis-4- Hydroxycyclohex ylamine	4- Hydroxycyclohex ylamine	trans-4- Hydroxycyclohex ylamine hydrochloride

Physicochemical Properties

The physical and chemical properties of **4-Aminocyclohexanol** are crucial for its handling, storage, and application in chemical reactions. The properties of the commercially significant trans-isomer are well-documented.

Table 2: Physicochemical Properties of trans-4-Aminocyclohexanol



Property	Value		
Appearance	White to light yellow crystalline powder[1]		
Melting Point	108-113 °C[1][5]		
Boiling Point	127 °C at 14 mmHg[1][5]		
Density	1.037 g/cm ³ [1]		
Flash Point	75.4 °C[1]		
Refractive Index	1.502[1]		
Solubility	Soluble in water; slightly soluble in methanol and chloroform[6]		
рКа	15.12 ± 0.40 (Predicted)[5]		

Applications in Research and Drug Development

4-Aminocyclohexanol, particularly the trans-isomer, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals.[7][8]

- Pharmaceutical Intermediates: It is a crucial building block for the synthesis of drugs such as Ambroxol hydrochloride, a mucolytic agent.[1][5][9] It is also used in the synthesis of other neuroactive agents and selective ligands.[8]
- Agrochemicals: The compound serves as an intermediate for various pesticides, including insecticides and fungicides.[7]
- Organic Synthesis: Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it a versatile reagent for creating complex molecules.[1]

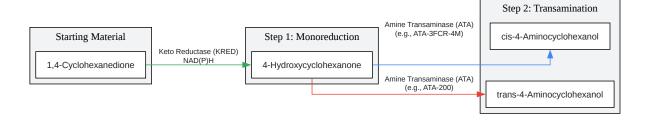
Synthesis of 4-Aminocyclohexanol

Both chemical and biocatalytic routes for the synthesis of **4-Aminocyclohexanol** have been developed. A notable and highly selective method involves an enzymatic cascade.

Biocatalytic Synthesis Pathway



A one-pot enzymatic cascade starting from 1,4-cyclohexanedione allows for the stereoselective synthesis of both cis- and trans-**4-Aminocyclohexanol**.[4][10] This process utilizes a keto reductase (KRED) for the initial reduction, followed by an amine transaminase (ATA) for amination. The choice of the amine transaminase determines the stereochemical outcome.



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Caption: Enzymatic cascade for the stereoselective synthesis of **4-Aminocyclohexanol** isomers.

Experimental Protocols

One-Pot Synthesis of trans-4-Aminocyclohexanol via Enzymatic Cascade

This protocol is adapted from a published chemo-enzymatic synthesis.[4][7]

Objective: To synthesize trans-**4-Aminocyclohexanol** from 1,4-cyclohexanedione using a keto reductase and an amine transaminase in a one-pot reaction.

Materials:

- 1,4-Cyclohexanedione
- Potassium phosphate buffer (100 mM, pH 7.5)
- NADP+



- Isopropyl alcohol
- MgCl₂
- Isopropylamine
- Pyridoxal 5'-phosphate (PLP)
- Dimethyl sulfoxide (DMSO)
- Lactobacillus kefir keto reductase (LK-KRED) cell lysate
- Amine transaminase (ATA-200) cell lysate
- Silica gel for column chromatography

Procedure:

- Prepare a 30 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.5).
- Add the following components to the buffer to achieve the specified final concentrations:
 - 1,4-cyclohexanedione (50 mM)
 - NADP+ (1 mM)
 - Isopropyl alcohol (100 mM, 0.76% v/v)
 - MgCl₂ (1 mM)
 - Isopropylamine (500 mM)
 - PLP (1 mM)
 - DMSO (2% v/v)
- Add freshly prepared LK-KRED cell lysate (0.2 mg/mL) and ATA-200 cell lysate (2 mg/mL) to the reaction mixture.



- Incubate the reaction at 30°C with stirring (e.g., 250 rpm) for 48 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC).
- Upon completion, stop the reaction and filter the solution to remove cell debris.
- Purify the product, trans-4-Aminocyclohexanol, from the aqueous solution using silica gel column chromatography.

Expected Outcome: The target compound, trans-**4-Aminocyclohexanol**, is obtained as a pure substance after purification. The stereoselectivity of the reaction is dependent on the specific enzymes used.

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